molecular formula C16H16N4O2 B2393062 2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034258-26-7

2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2393062
CAS No.: 2034258-26-7
M. Wt: 296.33
InChI Key: XLNFRGYIAQWSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound featuring a benzo[d]isoxazole ring fused to a tetrahydropyrazolo[1,5-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole ring followed by the formation of the tetrahydropyrazolo[1,5-a]pyridine moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as isoxazole derivatives and pyridine derivatives, under specific conditions.

  • Cyclization Reactions: Cyclization steps are crucial to form the fused ring structures. Cyclization can be achieved using various reagents and catalysts, such as acids or bases, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The choice of reagents, solvents, and purification techniques are critical to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alcohols, and various solvents

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups attached to the core structure.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Isoxazole Derivatives: Compounds containing the isoxazole ring structure.

  • Pyridine Derivatives: Compounds featuring the pyridine ring.

  • Benzisoxazole Derivatives: Compounds with the benzo[d]isoxazole ring.

Uniqueness: 2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide stands out due to its unique combination of fused ring structures, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(10-14-13-3-1-2-4-15(13)22-19-14)18-11-6-8-20-12(9-11)5-7-17-20/h1-5,7,11H,6,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFRGYIAQWSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.